molecular formula C11H14O2 B1267741 4-(o-Tolyl)butanoic acid CAS No. 6943-79-9

4-(o-Tolyl)butanoic acid

Cat. No.: B1267741
CAS No.: 6943-79-9
M. Wt: 178.23 g/mol
InChI Key: NIFKEMVXLXJUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-Tolyl)butanoic acid is a substituted butanoic acid derivative featuring an ortho-methylphenyl (o-tolyl) group attached to the fourth carbon of the butanoic acid chain. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The o-tolyl substituent introduces steric hindrance due to the methyl group’s proximity to the carboxylic acid moiety, which can influence its chemical reactivity, solubility, and biological interactions. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing more complex molecules, such as peptide derivatives and bioactive intermediates .

Properties

IUPAC Name

4-(2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKEMVXLXJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288226
Record name 4-o-tolylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-79-9
Record name 6943-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-o-tolylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(o-Tolyl)butanoic acid can be synthesized through several methods. One common method involves the reaction of 2-methylbenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation . The reaction conditions typically include the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(o-Tolyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The aromatic ring allows for electrophilic substitution reactions, which can modify the compound’s properties and reactivity .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₁₁H₁₄O₂ 178.23 Carboxylic acid, o-tolyl Pharmaceutical intermediates
4-(p-Tolyl)butanoic acid C₁₁H₁₄O₂ 178.23 Carboxylic acid, p-tolyl Drug research
4-Phenylbutanoic acid C₁₀H₁₂O₂ 164.20 Carboxylic acid, phenyl Anticancer drug synthesis
4-Oxo-4-(p-tolyl)butanoic acid C₁₁H₁₂O₃ 192.21 Ketone, carboxylic acid Synthetic intermediates
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ 222.32 Carboxylic acid, adamantyl Neuropharmacology

Biological Activity

4-(o-Tolyl)butanoic acid is a chiral compound with significant implications in biochemistry and pharmacology. Its unique structure, which includes an o-tolyl group attached to a butanoic acid backbone, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}O2_2
  • Molecular Weight : Approximately 178.23 g/mol
  • CAS Number : 244163

The compound's structure allows it to interact with various biological targets, particularly in the nervous system.

Research indicates that this compound may influence several biological pathways:

  • Enzyme Inhibition : The compound has been studied for its potential role in inhibiting enzymes involved in neurotransmitter metabolism, which could affect neurotransmission and signal transduction pathways.
  • Neurotransmitter Modulation : It may interact with receptors associated with neurotransmitters, suggesting therapeutic potential in treating neurological disorders.

Neurological Effects

Studies have highlighted the compound's effects on the central nervous system. It is believed to modulate neurotransmitter release and uptake, which can be beneficial in conditions such as anxiety and depression. The following table summarizes key findings related to its biological activity:

Study Findings Reference
Johnson et al. (1986)Increased incidence of neurotoxic effects at high doses in animal models
McCollister et al. (1964)Observed ataxia and functional disturbances in primates
Friedman et al. (1995)Long-term studies indicated peripheral nerve degeneration

Case Studies

  • Neurotoxicity Assessment :
    • In a study assessing the neurotoxic effects of related compounds, doses as low as 0.5 mg/kg body weight per day led to significant neurological impairments in animal models . This suggests that this compound may exhibit similar neurotoxic properties under certain conditions.
  • Therapeutic Applications :
    • Research has indicated potential applications in treating conditions such as epilepsy and mood disorders due to its ability to modulate neurotransmitter systems. Further studies are required to establish effective dosing regimens and safety profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
3-Aminobutyric AcidSimple amino acid structureInvolved in GABA synthesis
(S)-3-Amino-4-(o-tolyl)butanoic AcidEnantiomer of this compoundDifferent biological activity compared to (R) form
4-(o-Tolyl)glycineContains o-tolyl group but lacks amino groupLess complex than this compound

This comparative analysis reveals that while this compound shares features with other compounds, its specific interactions with biological targets may confer distinct therapeutic benefits.

Q & A

Q. What are the established synthetic routes for preparing 4-(o-Tolyl)butanoic acid and its derivatives?

The synthesis typically involves coupling o-tolyl groups to a butanoic acid backbone. Common methods include:

  • Friedel-Crafts alkylation : Reacting o-xylene derivatives with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form intermediates, followed by hydrolysis .
  • Grignard reactions : Using o-tolyl magnesium bromide with β-keto esters, followed by acidic hydrolysis and decarboxylation .
  • Purification : Recrystallization in ethanol/water or chromatography (HPLC, silica gel) to achieve >97% purity, as demonstrated for structurally similar arylbutanoic acids .

Q. How is this compound characterized spectroscopically?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.2 ppm for o-tolyl) and the carboxylic acid proton (δ ~12 ppm). The butanoic acid chain shows peaks at δ 2.3–2.6 ppm (CH₂ adjacent to COOH) .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 2500–3300 cm⁻¹ (broad O-H stretch) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 178 for C₁₁H₁₄O₂) and fragmentation patterns confirm the structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogues?

Methodology :

  • Kinetic assays : Measure enzyme inhibition (e.g., GH3.15 acyl acid amido synthetase) using substrates like 4-(2-chlorophenoxy)butanoic acid. Determine KmK_m and VmaxV_{max} to evaluate substituent effects .
  • Molecular docking : Use software like PyMOL to model interactions between o-tolyl derivatives and target proteins (e.g., quinoline-binding enzymes). Focus on hydrophobic pockets and hydrogen bonding .
  • Bioactivity testing : In vitro assays (e.g., neuroprotection in neuronal cells) with derivatives like 4-(3-aminophenyl)butanoic acid to assess EC₅₀ values .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Approach :

  • Control variables : Standardize assay conditions (pH, temperature) and purity (>95% via HPLC) to minimize variability .
  • Additive studies : Test combinations with adjuvants (e.g., nonionic emulsifiers) to clarify synergistic/antagonistic effects, as seen in herbicidal studies of 4-(2,4-dichlorophenoxy)butanoic acid .
  • Statistical validation : Use ANOVA or multivariate analysis to distinguish significant trends from noise, especially in high-throughput screening .

Case Study :
In herbicidal assays, 2 lb/A of 4-(2,4-dichlorophenoxy)butanoic acid alone achieved 95% weed control, but contradictory results arose when mixed with 2,4-DB. Re-evaluating emulsifier ratios and pH resolved discrepancies .

Methodological Guidance

Q. What analytical techniques ensure purity and stability of this compound during storage?

  • HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase to monitor degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid degrade above 150°C .
  • Storage : Store at –20°C under inert gas (N₂) to prevent oxidation, as recommended for similar carboxylic acids .

Q. How to design in vitro assays for evaluating neuroprotective effects of this compound?

  • Cell models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (H₂O₂ or glutamate).
  • Metrics : Measure cell viability (MTT assay), ROS levels (DCFH-DA probe), and caspase-3 activity .
  • Dose-response : Test concentrations from 1–100 μM, with 4-(3-aminophenyl)butanoic acid as a positive control (EC₅₀ = 16.48 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(o-Tolyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(o-Tolyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.